

Hexyl Acetate: A Technical Profile of its Physical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexyl acetate*

Cat. No.: B3431046

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of **hexyl acetate**, specifically its boiling point and density. The information is curated for professionals in research and development who require precise and reliable data for their work. This document summarizes key quantitative data, outlines experimental methodologies for their determination, and presents a logical framework for understanding the interplay of these properties.

Core Physical Properties

Hexyl acetate (C₈H₁₆O₂) is a colorless liquid recognized for its characteristic fruity odor, reminiscent of pears and apples.^{[1][2]} Beyond its aromatic applications in the flavor and fragrance industries, it serves as a versatile solvent in various industrial processes.^{[2][3]} A thorough understanding of its physical properties is paramount for its effective application and for ensuring safety and consistency in experimental and manufacturing settings.

Quantitative Data Summary

The boiling point and density of **hexyl acetate** have been determined by multiple sources. The following table aggregates this data, providing a range of observed values. Variations in reported figures can be attributed to differences in experimental conditions and sample purity.

Physical Property	Value	Conditions
Boiling Point	168-170 °C	at 760 mmHg (lit.) [4] [5] [6]
155–156 °C	Not specified [3]	
171.5 °C	at 760 Torr [7] [8] [9]	
170 - 172 °C	Not specified [10]	
169 °C	Not specified [11]	
Density	0.87 g/mL	at 25 °C (lit.) [4] [5] [6]
0.8673 g/cm ³	at 25 °C, 100 kPa [3]	
0.8779 g/cm ³	at 15 °C [7] [8]	
0.87	Not specified [10]	
0.871 g/mL	Not specified [11]	
0.873 (20/4 °C)	Not specified [12]	
0.876	(USCG, 1999) [1]	

Experimental Protocols

The determination of the physical properties of chemical compounds like **hexyl acetate** follows standardized experimental procedures to ensure accuracy and reproducibility. The methodologies outlined below are based on established standards.

Boiling Point Determination (Distillation Range)

The boiling point of **hexyl acetate** is typically determined using the distillation method, which is standardized by ASTM D1078.[\[13\]](#)

Objective: To measure the temperature range over which a liquid boils under atmospheric pressure.

Apparatus:

- Distillation flask

- Condenser
- Adapter
- Graduated cylinder for receiving the distillate
- Calibrated thermometer (e.g., ASTM Solvents Distillation Thermometer 103C)[13]
- Heating mantle or another suitable heat source

Procedure:

- A measured volume of the **hexyl acetate** sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.
- The apparatus is assembled, ensuring that the thermometer bulb is positioned correctly at the level of the side arm of the flask leading to the condenser.
- The sample is heated, and the temperature is recorded when the first drop of distillate falls from the condenser tip (initial boiling point).
- Heating is continued at a regulated rate, and the temperature is observed as the distillation proceeds.
- The final boiling point is recorded when the last of the liquid evaporates from the bottom of the flask. The distillation range is the temperature difference between the initial and final boiling points.

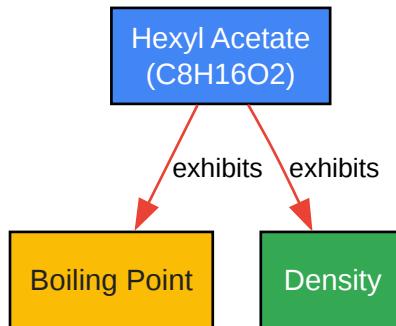
Density Determination

The density of **hexyl acetate** can be accurately measured using a digital density meter, as described in ASTM D4052.[13]

Objective: To determine the mass per unit volume of a liquid at a specified temperature.

Apparatus:

- Digital density meter with a thermostatically controlled measurement cell


- Syringes for sample injection
- Calibrating fluids with known densities (e.g., dry air and distilled water)

Procedure:

- The digital density meter is calibrated according to the manufacturer's instructions using at least two reference standards.
- The measurement cell is cleaned and dried thoroughly.
- The temperature of the measurement cell is set to the desired value (e.g., 20°C or 25°C) and allowed to stabilize.
- A sample of **hexyl acetate** is drawn into a syringe, ensuring no air bubbles are present.
- The sample is carefully injected into the measurement cell.
- The instrument measures the oscillation period of a U-shaped tube containing the sample, which is then converted into a density value.
- The reading is allowed to stabilize, and the density value is recorded.

Logical Relationships

The physical properties of a substance are intrinsically linked to its chemical identity and structure. The following diagram illustrates the fundamental relationship between **hexyl acetate** and its key physical characteristics.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hexyl acetate | C8H16O2 | CID 8908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 142-92-7: Hexyl acetate | CymitQuimica [cymitquimica.com]
- 3. Hexyl acetate - Wikipedia [en.wikipedia.org]
- 4. Hexyl acetate 99 142-92-7 [sigmaaldrich.com]
- 5. 142-92-7 CAS MSDS (Hexyl acetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Cas 142-92-7,Hexyl acetate | lookchem [lookchem.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. ez.restek.com [ez.restek.com]
- 10. chemimpex.com [chemimpex.com]
- 11. hexyl acetate [stenutz.eu]
- 12. parchem.com [parchem.com]
- 13. kelid1.ir [kelid1.ir]
- To cite this document: BenchChem. [Hexyl Acetate: A Technical Profile of its Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3431046#hexyl-acetate-physical-properties-boiling-point-density>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com